Thieno[3,2-c]pyridine-6-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-c]pyridine-6-methanamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-6-methanamine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base can yield the desired thieno[3,2-c]pyridine core. Subsequent functionalization with methanamine can be achieved through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridine-6-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-c]pyridine-6-carboxylic acid, while reduction may produce thieno[3,2-c]pyridine-6-methanol .
Scientific Research Applications
Thieno[3,2-c]pyridine-6-methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Similar in structure but with a different fusion pattern of the thiophene and pyridine rings.
Thieno[3,2-b]pyridine: Another isomer with a different ring fusion pattern.
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and antiviral properties.
Uniqueness
Thieno[3,2-c]pyridine-6-methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
thieno[3,2-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2 |
InChI Key |
FTZYNKDAKJGDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=NC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.